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Abstract

Enozertinib (formerly ORIC-114) is an orally bioavailable, central nervous system (CNS)
penetrating, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human
epidermal growth factor receptor 2 (HER2), with potent activity against exon 20 insertion
mutations. These mutations are known drivers of non-small cell lung cancer (NSCLC) and are
associated with a poor prognosis. Enozertinib's ability to cross the blood-brain barrier makes it
a promising therapeutic candidate for treating primary brain tumors and CNS metastases
driven by these mutations. This technical guide provides a comprehensive overview of
Enozertinib's chemical structure, physicochemical properties, and the experimental
methodologies used for their determination.

Chemical Structure and Identification

Enozertinib is a complex small molecule with the chemical formula C35H42F2N80O3. Its
structure is characterized by a multi-ring system designed for high-affinity and selective binding
to its target kinases.
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Identifier Value
N-(5-((6-((R)-3-(3,5-difluorophenyl)isoxazolidin-
2-yl)pyrimidin-4-yl)amino)-2-((4-(4-

IUPAC Name yhpy yl) )-2-((4-(

cyclopropylpiperazin-1-yl)piperidin-1-
yl)methyl)-4-methoxyphenyl)acrylamide

Molecular Formula C35H42F2N803

Molecular Weight 660.77 g/mol

CAS Number 2489185-38-6
C=CC(=O)NC1=CC(=C(C=CIN(C[C@H]2CN(C

SMILES CC2)C3CCN(CC3)C4CC4)C)OC)NC5=NC=NC

=C5NG6--INVALID-LINK--CCO6

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known

and predicted physicochemical properties of Enozertinib. Note: Experimentally determined

values for pKa and melting point are not yet publicly available. Predicted values are provided

for guidance.

Property Value Method
) Basic: 7.8 £ 0.3, Acidic: 12.5 +
pKa (predicted) 04 ChemAxon
Melting Point Not available -
LogP (XLogP3) 5.3 Computed by XLogP3 3.0

Solubility

Slightly soluble in acetonitrile
and DMSO.[1] Quantitative

Experimental

aqueous solubility data is not

yet published.
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Biological Activity

Enozertinib is a potent and selective irreversible inhibitor of EGFR and HER2 with exon 20
insertion mutations.[2] Its covalent binding mechanism contributes to its prolonged duration of
action. Preclinical studies have demonstrated its ability to induce tumor regression in models of
NSCLC with these mutations.[3]

iochemical

Target IC50 (nM)

EGFR Exon 20 Insertion (various) Low nanomolar range

HER2 Exon 20 Insertion (various) Low nanomolar range

EGFR Wild-Type Significantly higher than mutant forms

Specific IC50 values for a comprehensive panel of exon 20 insertion mutations are detailed in
the primary literature, demonstrating low nanomolar potency against a range of clinically
relevant mutations while maintaining selectivity over wild-type EGFR.[4]

Signaling Pathways

Enozertinib exerts its therapeutic effect by inhibiting the downstream signaling pathways
activated by EGFR and HER2 exon 20 insertion mutations. These mutations lead to
constitutive activation of the kinase, driving cell proliferation and survival primarily through the
PISK-AKT and MEK-ERK pathways.

Cytoplasm

Cell Membrane RAS RAF MEK ERK

Inhibits @ X Proliferation_Survival
7
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Enozertinib inhibits EGFR/HERZ2 signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the
physicochemical and biological properties of small molecule inhibitors like Enozertinib.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant
(pKa) of a compound.
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Grepare 1 mM sample solutiorD

[Calibrate pH meter with standard buffers)

!

(Place sample in vessel with stir bar and pH electrode)

!

Titrate with 0.1 M HCI or NaOH

Record pH at regular intervals
(Plot pH vs. titrant volume)

Qdentify inflection point to determine pKa]
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Gdd excess solid compound to solvenD

!

Shake at constant temperature for 24-48 hours

!

Centrifuge or filter to remove undissolved solid

!

Gnalyze supernatant concentration by HPLC or LC-MS)

(Calculate solubilita
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Encubate kinase, substrate, ATP, and inhibito)

!

Gdd ADP-Glo™ Reagent to stop kinase reaction and deplete ATF)

!

(Add Kinase Detection Reagent to convert ADP to ATP)

!

G/Ieasure light output, proportional to ADP producea

(Determine inhibitor ICSCD

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Enozertinib: A Technical Guide to its Chemical Structure
and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623361#chemical-structure-and-physicochemical-
properties-of-enozertinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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